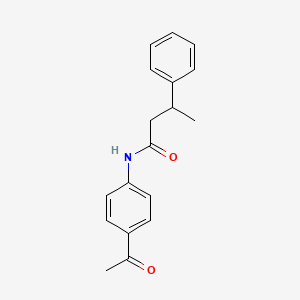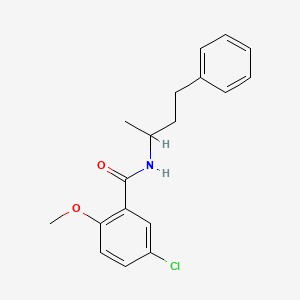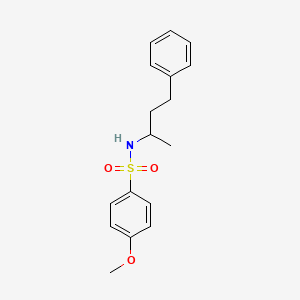
N-(4-acetylphenyl)-3-phenylbutanamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-phenylbutanamide, also known as flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Flurbiprofen belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen.
Wirkmechanismus
Flurbiprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-(4-acetylphenyl)-3-phenylbutanamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flurbiprofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. Flurbiprofen also has analgesic effects, as it reduces the perception of pain by blocking the transmission of pain signals in the nervous system. Additionally, this compound has antipyretic effects, as it reduces fever by acting on the hypothalamus, which regulates body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-acetylphenyl)-3-phenylbutanamide in lab experiments has several advantages. It is readily available and relatively inexpensive compared to other NSAIDs. Flurbiprofen also has a long half-life, which allows for sustained effects over a longer period of time. However, there are also limitations to its use. Flurbiprofen has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments. Additionally, this compound may interfere with the activity of other enzymes and proteins, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetylphenyl)-3-phenylbutanamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects and long-term safety of this compound. Another area of interest is the development of new formulations of this compound that can enhance its bioavailability and efficacy. Finally, research is needed to better understand the mechanisms of action of this compound and its potential interactions with other enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, menstrual cramps, and postoperative pain. Flurbiprofen has also been investigated for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(15-6-4-3-5-7-15)12-18(21)19-17-10-8-16(9-11-17)14(2)20/h3-11,13H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAXKHMDGUHBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3980629.png)
![2-methyl-4-[4-nitro-3-(1-piperidinyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3980637.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)
![6-{[(4-sec-butylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980648.png)
![(2-furylmethyl)[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B3980656.png)
![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3980663.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)
![6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3980686.png)